molecular formula C19H26N4S B4358317 N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-methylcyclohexyl)thiourea

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-methylcyclohexyl)thiourea

Cat. No.: B4358317
M. Wt: 342.5 g/mol
InChI Key: NXPICVJOXAJQNY-UHFFFAOYSA-N
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Description

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(4-methylcyclohexyl)thiourea is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is known for its role as an inhibitor of protein kinase R (PKR), a crucial molecule involved in the regulation of immune responses and cellular stress.

Preparation Methods

The synthesis of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(4-methylcyclohexyl)thiourea typically involves the reaction of 1-(2-methylbenzyl)-1H-pyrazol-4-amine with 4-methylcyclohexyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(4-methylcyclohexyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles like amines or alcohols.

Scientific Research Applications

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(4-methylcyclohexyl)thiourea has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in inhibiting protein kinase R, which is involved in various cellular processes including apoptosis and immune response.

    Medicine: Due to its inhibitory effects on protein kinase R, it has potential therapeutic applications in treating viral infections, cancer, and inflammatory diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(4-methylcyclohexyl)thiourea involves the inhibition of protein kinase R activation. Protein kinase R is activated in response to viral infections and cellular stress, leading to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and the inhibition of protein synthesis. N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(4-methylcyclohexyl)thiourea binds to the ATP-binding site of protein kinase R, preventing its activation and downstream signaling.

Comparison with Similar Compounds

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(4-methylcyclohexyl)thiourea can be compared with other similar compounds such as:

    N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2-methylcyclohexyl)thiourea: This compound has a similar structure but with a different substitution pattern on the cyclohexyl ring, which may affect its binding affinity and specificity.

    N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(4-methylphenyl)thiourea: This compound has a phenyl group instead of a cyclohexyl group, which can influence its chemical reactivity and biological activity.

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(4-methylcyclohexyl)thiourea stands out due to its specific inhibition of protein kinase R, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

1-(4-methylcyclohexyl)-3-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4S/c1-14-7-9-17(10-8-14)21-19(24)22-18-11-20-23(13-18)12-16-6-4-3-5-15(16)2/h3-6,11,13-14,17H,7-10,12H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPICVJOXAJQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=S)NC2=CN(N=C2)CC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-methylcyclohexyl)thiourea
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N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-methylcyclohexyl)thiourea
Reactant of Route 3
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-methylcyclohexyl)thiourea
Reactant of Route 4
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-methylcyclohexyl)thiourea
Reactant of Route 5
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-methylcyclohexyl)thiourea
Reactant of Route 6
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-methylcyclohexyl)thiourea

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